Nintedanib N-Acetyl Aniline Analog

Description

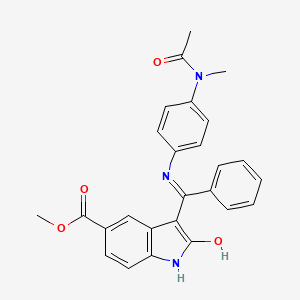

Structure

3D Structure

Properties

Molecular Formula |

C26H23N3O4 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

methyl 3-[N-[4-[acetyl(methyl)amino]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-5-carboxylate |

InChI |

InChI=1S/C26H23N3O4/c1-16(30)29(2)20-12-10-19(11-13-20)27-24(17-7-5-4-6-8-17)23-21-15-18(26(32)33-3)9-14-22(21)28-25(23)31/h4-15,28,31H,1-3H3 |

InChI Key |

UCXQGCJTLRSUCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=C(C=C4)C(=O)OC)O |

Origin of Product |

United States |

Design and Synthetic Strategies for Nintedanib N Acetyl Aniline Analog

Rational Design Approaches for Nintedanib (B1663095) Analogs

The design of Nintedanib analogs is guided by established principles of medicinal chemistry, primarily structure-based and ligand-based drug design. These approaches leverage knowledge of the drug's biological targets and the chemical features responsible for its therapeutic effects.

Structure-Based Drug Design Considerations

Structure-based drug design relies on the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. Nintedanib is known to inhibit several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). acs.orgguidetopharmacology.orgnih.gov These kinases play crucial roles in angiogenesis and fibrosis. acs.orgnih.gov

The design of Nintedanib analogs, including the N-acetyl aniline (B41778) derivative, is informed by the co-crystal structure of Nintedanib bound to the ATP-binding pocket of its target kinases. acs.org A key interaction involves the indolinone core of Nintedanib. Modifications to the aniline portion of the molecule, such as the introduction of an N-acetyl group, are hypothesized to influence interactions within the specificity pocket of the ATP-binding region. acs.org This could potentially alter the inhibitor's binding affinity and selectivity profile. The introduction of the N-acetyl aniline moiety is thought to potentially enhance solubility or metabolic stability.

Ligand-Based Drug Design Methodologies

In the absence of a target's 3D structure, or as a complementary approach, ligand-based drug design methodologies are employed. These methods analyze the chemical features of known active molecules (ligands) to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR).

For Nintedanib analogs, a pharmacophore model would define the essential spatial arrangement of chemical features required for inhibitory activity. This includes hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. The N-acetyl aniline analog retains the core indolinone scaffold of Nintedanib, which is crucial for its activity. The modification with the N-acetyl group on the aniline ring introduces a new functional group that could participate in additional interactions or modulate the electronic properties of the molecule. QSAR studies could be used to correlate the physicochemical properties of a series of analogs with their biological activity, thereby guiding the selection of optimal substituents.

Retrosynthetic Analysis of Nintedanib N-Acetyl Aniline Analog

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning an efficient synthetic route. The this compound can be conceptually disconnected into two key building blocks: a substituted 2-oxo-indoline derivative and an N-acetylated aniline component.

The primary disconnection is at the enamine linkage, which connects the indolinone core to the aniline ring. This leads to two key intermediates:

Intermediate A: A 3-substituted-2-oxoindoline-6-carboxylate derivative.

Intermediate B: An N-acetylated aminophenyl derivative, specifically N-(4-aminophenyl)-N-methylacetamide.

Further deconstruction of Intermediate A would involve breaking the bond formed during the condensation reaction, leading back to a 6-methoxycarbonyl-substituted oxindole (B195798). acs.org Intermediate B can be synthesized from a corresponding nitroaniline precursor through reduction and subsequent acetylation.

Synthetic Routes and Methodologies

The synthesis of the this compound involves the preparation of the key intermediates followed by their condensation to form the final product.

Starting Material Preparation and Derivatization

The synthesis of the indolinone core (Intermediate A) typically starts from a substituted nitrobenzene (B124822) derivative. A classical approach involves a malonic ester addition followed by hydrogenation under acidic conditions, which leads to a decarboxylative cyclization to form the 6-methoxycarbonyl-substituted oxindole. acs.org This oxindole is then activated for the subsequent condensation reaction.

The aniline side chain (Intermediate B) can be prepared through a multi-step sequence. One common method involves the N-acetylation of a suitable 4-nitroaniline (B120555) derivative, followed by the reduction of the nitro group to an amine.

Key Reaction Steps and Conditions

The crucial step in the synthesis is the condensation of the activated indolinone intermediate with the N-acetylated aniline derivative. researchgate.net This reaction is typically carried out under acidic or alkaline conditions to facilitate the formation of the enamine linkage.

One reported method involves the condensation of a 2-oxoindole-6-methyl formate (B1220265) with benzaldehyde (B42025) to form a key intermediate. google.compatsnap.com This intermediate can then be halogenated and subsequently condensed with the aniline derivative under basic conditions to yield the final product. google.com Another approach utilizes a stereoselective intramolecular cyclization to form a 3-acyloxindole derivative, which then undergoes condensation with the synthesized amine derivative. researchgate.net The choice of solvent and temperature is critical for optimizing the yield and purity of the final compound.

Amidation and Acylation Reactions

Amidation and acylation reactions are fundamental to the introduction of the characteristic N-acetyl aniline group. A common strategy involves the acylation of an aniline precursor. For instance, a synthetic route can commence with the acylation of N-methyl-4-nitroaniline. This reaction, typically employing an acylating agent like chloroacetyl chloride in an organic solvent such as ethyl acetate (B1210297), yields an N-acylated intermediate. The reaction conditions are crucial and often involve heating to ensure complete conversion.

In a patented method for a related impurity, N-methyl-4-nitrophenylamine is reacted with chloroacetyl chloride. The reaction is carried out in an organic solvent like ethyl acetate, with the temperature controlled to reflux to produce 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. acs.org This intermediate then undergoes further reactions, including substitution and reduction, before the final coupling step.

Another key acylation is the acetylation of the indolinone nitrogen, which can activate the scaffold for subsequent condensation reactions. This is often achieved using acetic anhydride (B1165640). acs.org

Indolinone Core Synthesis

Once the oxindole is formed, it is activated for the final coupling step. A common activation method involves condensation with trimethyl orthobenzoate in the presence of acetic anhydride. This not only prepares the C3 position for reaction with the aniline component but also acetylates the indolinone nitrogen. acs.org A patent describes the preparation of N-acetyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylic acid methyl ester by reacting 2-oxoindole-6-methyl formate with acetic anhydride and trimethyl orthobenzoate in toluene (B28343) at elevated temperatures. google.com

The final step in the formation of the this compound involves the condensation of the activated indolinone core with the pre-synthesized N-acetyl aniline derivative. This reaction is typically carried out in a suitable solvent system, such as methanol (B129727), and may require heating to proceed to completion. acs.org A patent discloses the reaction of a Formula V compound (the aniline part) with methyl-3-(methoxyl group (phenyl) methylene)-2-Oxoindole-6-carboxylate methyl ester in methanol at 60°C for 12 hours, resulting in a 79.6% yield of the final product with a purity of 99.6% as determined by HPLC. acs.org

| Reaction Step | Reactants | Conditions | Product | Yield | Purity (HPLC) | Reference |

| Acylation | N-methyl-4-nitrophenylamine, Chloroacetyl chloride | Ethyl acetate, 30°C to reflux | 2-chloro-n-methyl-N-(4-nitrobenzophenone) acetamide | 76.6% | 98.6% | acs.org |

| Substitution | 2-chloro-n-methyl-N-(4-nitrobenzophenone) acetamide, 4-nitroaniline | Toluene, 100°C, 3 hours | N-methyl-N-(4-nitrobenzophenone)-2-(4-nitrobenzophenone amine) acetamide | 68.2% | 99.2% | acs.org |

| Final Condensation | Formula V compound, methyl-3-(methoxyl group (phenyl) methylene)-2-Oxoindole-6-carboxylate methyl ester | Methanol, 60°C, 12 hours | Nintedanib impurity (N-Acetyl Aniline Analog) | 79.6% | 99.6% | acs.org |

Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

While direct condensation methods are prevalent, modern cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination offer powerful alternatives for the synthesis of Nintedanib analogs. These reactions provide versatile methods for forming C-C and C-N bonds, respectively. mdpi.comrug.nl

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be employed to construct the biaryl linkage present in some kinase inhibitors or to introduce various substituents onto the aromatic rings of the Nintedanib scaffold. libretexts.orgnih.gov For instance, a bromo-substituted indolinone intermediate could be coupled with a suitable boronic acid derivative of the N-acetyl aniline portion. nih.gov While a specific application for the direct synthesis of the this compound is not extensively documented in public literature, the general applicability of this reaction to similar structures suggests its potential. nih.gov The reaction typically involves a palladium catalyst, a base, and an appropriate solvent. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming C(sp²)-N bonds and could be a key strategy for coupling the aniline moiety to the indolinone core. rsc.orgyoutube.com In a potential synthetic route, an appropriately halogenated indolinone precursor could be coupled with the N-acetyl aniline derivative. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (such as those developed by Buchwald), and a base. youtube.com The choice of ligand is critical for the reaction's efficiency and can be tuned for specific substrates. youtube.com Research on the synthesis of related indolinone-based inhibitors has successfully utilized Buchwald conditions for coupling an aniline group to a lactam ring. nih.gov

Optimization of Synthetic Yields and Purity for Research Applications

For the this compound to be useful as a research tool, particularly as a reference standard, high purity is paramount. Optimization of the synthetic process focuses on maximizing yield while minimizing the formation of impurities.

Key optimization strategies include:

Reaction Condition Control: Precise control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants is crucial. For instance, in the final condensation step, careful monitoring by HPLC can ensure the reaction goes to completion without significant degradation of the product.

Purification Techniques: Recrystallization is a commonly cited method for purifying the final compound. google.com Solvents such as methanol or mixtures of alcohols and poor solvents like dichloromethane (B109758) or ethyl acetate are used to achieve high purity, often exceeding 99%. google.com Preparative HPLC can also be employed for isolating highly pure material.

Impurity Profiling: The content of the N-Acetyl Aniline Analog as an impurity in Nintedanib preparations is typically controlled to be less than 0.1%. google.comgoogle.com This is achieved through optimization of the Nintedanib synthesis and purification processes. google.com

| Parameter | Method | Outcome | Reference |

| Purity Enhancement | Recrystallization | >99% purity | google.com |

| Impurity Control | Optimized reaction conditions and purification | Impurity content < 0.1% | google.comgoogle.com |

| Isolation of High-Purity Material | Preparative HPLC | >95% purity |

Analog Library Generation Strategies

To explore the structure-activity relationships (SAR) of Nintedanib and its analogs, the generation of compound libraries is a powerful approach. This allows for the systematic modification of different parts of the molecule to understand their impact on biological activity.

Parallel Synthesis Techniques

Parallel synthesis enables the simultaneous preparation of a large number of discrete compounds. For the generation of an analog library based on the this compound, a modular synthetic route is advantageous. A practical parallel synthesis method has been developed for 3,5,6-substituted indolin-2-ones, which provides three points of diversification. acs.org This allows for the introduction of a wide variety of substituents at different positions of the indolinone core, which can then be coupled with different aniline derivatives in a parallel fashion. Solution-phase parallel synthesis is often preferred for its ease of automation and purification.

Combinatorial Chemistry Approaches for Structure-Activity Relationship (SAR) Exploration

Combinatorial chemistry provides a set of techniques for creating a large number of compounds in a single process. nih.gov For SAR exploration of indolinone-based kinase inhibitors, a combinatorial approach can be used to systematically vary the substituents on both the indolinone core and the aniline moiety. mdpi.com By creating a library where, for example, different functional groups are introduced at the 6-position of the oxindole or on the phenyl ring of the aniline, researchers can quickly identify key structural features that influence kinase inhibitory activity and selectivity. acs.orgmdpi.com The screening of such libraries against a panel of kinases can provide valuable insights into the SAR, guiding the design of more potent and selective inhibitors. nih.gov

Preclinical Biological Evaluation of Nintedanib N Acetyl Aniline Analog

In Vitro Molecular and Biochemical Characterization

No peer-reviewed studies, patents, or product literature containing data on the in vitro molecular and biochemical characteristics of Nintedanib (B1663095) N-Acetyl Aniline (B41778) Analog were identified.

Kinase Inhibition Profiling

There is no available information on the kinase inhibition profile of Nintedanib N-Acetyl Aniline Analog.

Data from recombinant kinase assays measuring the inhibitory activity of this compound against key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), or other tyrosine kinases like Src, Lck, Lyn, and FLT3 are not present in the public domain.

No studies describing the mechanism of action, specifically whether this compound acts as an ATP-competitive inhibitor for any kinase, have been published.

Quantitative measurements of enzyme kinetics, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against specific kinase targets, are not available. Consequently, no data table can be generated.

Off-Target Receptor and Enzyme Screening (e.g., hERG channel liability research)

Information regarding the selectivity profile of this compound is not available. Specifically, there are no published results from off-target screening panels or specific assays to evaluate potential liabilities, such as the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a critical component of preclinical safety assessment.

Assessment of Other Potential Molecular Targets (e.g., HDAC8, if relevant to analog modifications)

There is no research available to suggest or confirm whether this compound interacts with other molecular targets, such as Histone Deacetylase 8 (HDAC8), or if such an interaction would be relevant based on its structural modifications from the parent compound.

Cell-Based Assays

Cell Proliferation and Viability Studies

Nintedanib has demonstrated significant anti-proliferative effects across a variety of cell types, including fibroblast and cancer cell lines. In studies involving human Tenon's fibroblasts (HTFs), Nintedanib inhibited proliferation in a dose-dependent manner when stimulated by transforming growth factor β1 (TGF-β1). nih.govresearchgate.net This effect was confirmed using both Cell Counting Kit-8 (CCK-8) and 5-Bromo-2-deoxyUridine (BrdU) incorporation assays, which showed reduced cell viability and DNA synthesis, respectively, at concentrations of 0.1 µM, 0.5 µM, and 1 µM. nih.govresearchgate.net Similarly, in dermal fibroblasts from patients with systemic sclerosis (SSc), Nintedanib dose-dependently reduced proliferation induced by both platelet-derived growth factor (PDGF) and TGF-β. nih.gov

In the context of oncology, Nintedanib's impact on cell viability has been extensively studied. Treatment with Nintedanib significantly decreased cell viability in both androgen-dependent (LNCaP) and androgen-independent (PC3, DU145) human prostate cancer cells. nih.gov For instance, in PC3 cells, Nintedanib reduced the number of colonies formed at concentrations of 2.5 µM and 5.0 µM, and completely prevented colony formation at 10 µM and 25 µM. nih.gov The anti-proliferative effects are also observed in lung cancer models. Nintedanib was found to inhibit the growth of fibroblasts derived from lung adenocarcinoma (ADC-TAFs) and control lung parenchyma. nih.gov Flow cytometry analysis revealed that a 2 µM concentration of Nintedanib induced an early growth arrest in these fibroblasts. nih.gov In osteosarcoma AXT cells, Nintedanib also inhibited cell proliferation. researchgate.netnih.gov

The compound's efficacy varies across different cancer cell lines, with studies showing a range of IC50 values. For example, antiproliferative assays demonstrated that cell lines with wild-type p53 (like HCT116, SJSA-1, SH-SY5Y, and MCF-7) were sensitive to Nintedanib. researchgate.net

| Cell Line | Assay Type | Key Findings | Concentration | Source |

|---|---|---|---|---|

| Human Tenon's Fibroblasts (HTFs) | CCK-8 / BrdU | Inhibited TGF-β1 induced proliferation dose-dependently. | 0.1 - 1.0 µM | nih.govresearchgate.net |

| Systemic Sclerosis (SSc) Dermal Fibroblasts | MTT Assay | Reduced PDGF and TGF-β induced proliferation. | Dose-dependent | nih.gov |

| PC3 (Prostate Cancer) | Colony Formation | Significantly reduced colony formation; completely prevented at higher doses. | 2.5 - 25 µM | nih.gov |

| Lung Adenocarcinoma Fibroblasts (ADC-TAFs) | Flow Cytometry | Induced early growth arrest and downregulated cycling fibroblasts. | 2.0 µM | nih.gov |

| AXT (Osteosarcoma) | Not Specified | Inhibited cell proliferation. | Not Specified | researchgate.netnih.gov |

| HCT116, SJSA-1, SH-SY5Y, MCF-7 (p53 wild-type cancers) | CCK-8 Assay | Demonstrated dose-dependent antiproliferative effects. | Variable | researchgate.net |

Cell Migration and Invasion Assays

The inhibitory capacity of Nintedanib extends to cell migration and invasion, critical processes in fibrosis and cancer metastasis. In studies on human Tenon's fibroblasts (HTFs), Nintedanib was shown to inhibit cell migration in a dose-dependent fashion as measured by the scratch wound healing assay. nih.gov Research on dermal fibroblasts from systemic sclerosis (SSc) patients also confirmed that Nintedanib dose-dependently reduced migration induced by both PDGF and TGF-β. nih.gov

In cancer biology, Nintedanib has been shown to abrogate the increased cancer cell invasion elicited by conditioned medium from activated tumor-associated fibroblasts (TAFs), particularly in adenocarcinoma models. nih.gov This suggests that Nintedanib can disrupt the supportive crosstalk between fibroblasts and cancer cells that promotes tumor progression. nih.gov Furthermore, its effect on migration was observed in SH-SY5Y neuroblastoma cells. researchgate.net

Angiogenesis Assays

Angiogenesis, the formation of new blood vessels, is a key target of Nintedanib. Its anti-angiogenic properties are frequently evaluated using in vitro endothelial cell tube formation assays. nih.govnih.gov In this assay, endothelial cells are cultured on a basement membrane matrix where they form capillary-like structures in response to angiogenic stimuli. Nintedanib, by inhibiting key receptor tyrosine kinases like VEGFR, FGFR, and PDGFR, effectively disrupts this process. nih.govtheibcnetwork.org Studies have shown that Nintedanib inhibits the formation of these vessel-like tubes, demonstrating its potent anti-angiogenic activity. nih.gov This mechanism is crucial to its therapeutic effect in cancer, where it can starve tumors of the blood supply needed for growth and survival. nih.govtheibcnetwork.org

Fibroblast-to-Myofibroblast Transformation Assays

A key event in the pathology of fibrotic diseases is the transformation of fibroblasts into contractile, matrix-producing myofibroblasts. Nintedanib has been shown to be a potent inhibitor of this process. In human Tenon's fibroblasts (HTFs), Nintedanib prevented myofibroblast differentiation induced by TGF-β1. nih.gov This was evidenced by the downregulation of key fibrotic markers, including α-smooth muscle actin (α-SMA) and Snail, at both the mRNA and protein levels. nih.govresearchgate.net

Furthermore, a three-dimensional collagen gel contraction assay demonstrated that Nintedanib effectively inhibits the contraction of the extracellular matrix mediated by myofibroblasts. nih.gov Similar results were observed in dermal fibroblasts from systemic sclerosis patients, where Nintedanib inhibited myofibroblast differentiation. nih.gov The compound also effectively counteracts the activation of tumor-associated fibroblasts (TAFs) in lung adenocarcinoma, dose-dependently inhibiting the TGF-β1-induced expression of a range of pro-fibrotic markers. nih.gov Studies on retinal pigment epithelial (RPE) cells have also shown that Nintedanib can reverse the epithelial-to-mesenchymal transition (EMT), a process analogous to fibroblast activation, induced by TGF-β2. mdpi.com

| Cell Type | Inducing Agent | Key Findings | Source |

|---|---|---|---|

| Human Tenon's Fibroblasts (HTFs) | TGF-β1 | Prevented differentiation; downregulated α-SMA and Snail; inhibited collagen gel contraction. | nih.govresearchgate.net |

| SSc Dermal Fibroblasts | TGF-β / PDGF | Inhibited myofibroblast differentiation and collagen release. | nih.gov |

| Lung Adenocarcinoma TAFs | TGF-β1 | Inhibited expression of pro-fibrotic activation markers. | nih.gov |

| Retinal Pigment Epithelial (RPE) Cells | TGF-β2 | Reversed epithelial-to-mesenchymal transition (EMT). | mdpi.com |

Cellular Phosphorylation Assays of Kinase Substrates

The mechanism of action of Nintedanib is centered on its ability to inhibit the phosphorylation of specific kinase substrates. As a multi-tyrosine kinase inhibitor, it targets VEGFR, FGFR, and PDGFR. In vivo analyses of tumor lysates from mice with AXT-derived osteosarcoma confirmed that Nintedanib inhibited its target molecules. nih.govresearchgate.net

Downstream signaling pathways are also significantly affected. In human Tenon's fibroblasts, Nintedanib was found to reduce the TGF-β1-induced phosphorylation of Smad2/3, p38 MAPK, and ERK1/2. nih.govresearchgate.net This indicates that it acts through both the canonical Smad pathway and non-canonical signaling pathways to exert its anti-fibrotic effects. nih.gov In osteosarcoma cells, Nintedanib treatment led to the inactivation of AKT and ERK1/2. researchgate.netnih.gov However, a paradoxical re-activation of ERK1/2 at high concentrations has been observed in some cancer cell lines, suggesting complex signaling cross-talk. researchgate.net Further studies have shown that Nintedanib can inhibit the phosphorylation of other kinases, such as lymphocyte-specific protein tyrosine kinase (Lck), in murine CD4+ T-cells. figshare.comresearchgate.net

Apoptosis and Cell Cycle Modulation Studies

Nintedanib influences cell fate by inducing apoptosis and modulating the cell cycle. In AXT osteosarcoma cells, treatment with Nintedanib led to an increase in the sub-G1 fraction of cells, which is indicative of apoptosis. nih.govresearchgate.net Further analysis confirmed a concentration-dependent increase in annexin V-positive apoptotic cells. researchgate.net In studies of idiopathic pulmonary fibrosis (IPF), Nintedanib was shown to trigger the apoptotic clearance of lung-resident myofibroblasts. researchgate.net

The compound also exerts significant effects on cell cycle progression. In human prostate cancer cell lines (PC3, DU145, and LNCaP), Nintedanib treatment resulted in a significant arrest of cells in the G1 phase of the cell cycle. nih.gov Conversely, in HCT116 colorectal cancer cells, Nintedanib was found to promote cell cycle arrest in the G2/M phase. researchgate.net This arrest was associated with changes in the levels of cyclin B1 and CDK1. researchgate.net In AXT osteosarcoma cells, exposure to Nintedanib caused a decrease in the S-phase population, again indicating an inhibition of cell cycle progression. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical biological data for the compound "this compound" corresponding to the requested sections on gene expression, protein level analysis, or ex vivo studies. The research available focuses overwhelmingly on the parent compound, Nintedanib.

Therefore, it is not possible to provide a detailed article on the "" that adheres to the strict outline and content requirements of the request. Information regarding the specific biological activities of this analog in cellular or ex vivo models has not been published in the accessible scientific domain.

Structure Activity Relationship Sar and Computational Studies

Systematic SAR Analysis of N-Acetyl Aniline (B41778) Modifications

No published studies were identified that have performed a systematic analysis of the N-acetyl aniline moiety of this specific analog. Consequently, there is no available data on the following critical aspects:

Impact of Substituent Variation on Potency and Selectivity

Information regarding the systematic variation of substituents on the N-acetyl aniline ring and the resulting effects on kinase inhibitory potency and selectivity is not available. Research on Nintedanib (B1663095) itself has established the importance of the broader aniline-containing side chain for its activity against key targets like VEGFR, FGFR, and PDGFR. However, specific data detailing how modifications to the N-acetyl group or other positions on the aniline ring of this particular analog affect these interactions are absent from the scientific literature.

Stereochemical Effects on Biological Activity

There is no information regarding the stereochemistry of the Nintedanib N-Acetyl Aniline Analog or any investigation into how different stereoisomers might influence its biological activity.

Bioisosteric Replacements and Their Pharmacological Consequences

While the concept of bioisosteric replacement of aniline groups is a common strategy in medicinal chemistry to improve pharmacokinetic or toxicological profiles, there are no documented studies where this approach has been applied to the N-acetyl aniline portion of this specific Nintedanib analog.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models

No QSAR models have been developed specifically for the this compound. General computational studies on the metabolism of substituted anilines suggest that properties like the partial atomic charge on the amine nitrogen are predictive of N-acetylation. However, these are general models and have not been applied to create a predictive SAR model for this compound's kinase activity.

Identification of Key Physico-Chemical Descriptors

In the absence of any QSAR studies for this analog, there has been no identification of key physico-chemical descriptors that correlate with its biological activity.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are foundational computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. These methods are instrumental in understanding the SAR of kinase inhibitors like Nintedanib and its analogs.

Nintedanib's Interaction with Target Kinases: Nintedanib is known to inhibit a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR α and β), and Fibroblast Growth Factor Receptors (FGFR 1-3). nih.gov Its efficacy stems from its ability to fit snugly into the ATP-binding pocket of these kinases, forming key interactions with amino acid residues that are crucial for kinase activity. These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hypothetical Interaction of this compound: For the N-Acetyl Aniline Analog, molecular docking studies would be essential to predict its interaction with the same panel of kinases. The introduction of the N-acetyl group could potentially alter the electronic and steric properties of the molecule, leading to changes in its binding affinity and selectivity. Docking simulations would aim to identify if the N-acetyl group forms any new hydrogen bonds or if it introduces any steric hindrance that might weaken the interaction with the target kinases.

| Target Kinase | Key Interacting Residues with Nintedanib (Hypothetical) | Predicted Interaction Type with N-Acetyl Aniline Analog (Hypothetical) |

| VEGFR2 | Cys919, Glu885, Asp1046 | Potential for altered hydrogen bonding network due to the acetyl group. |

| PDGFRα | Cys677, His824, Asp836 | Possible steric clashes depending on the orientation of the acetyl moiety. |

| FGFR1 | Ala584, Asn568, Asp641 | Potential for additional hydrophobic interactions. |

Binding Mode of Nintedanib: The binding mode of Nintedanib within the kinase active site is well-characterized, showing a specific conformation that allows for optimal interaction with the hinge region and the DFG motif of the kinase domain. Conformational analysis of Nintedanib reveals the flexibility of its side chains, which can adapt to the specific topology of different kinase active sites.

Application to Nintedanib: While the primary targets of Nintedanib are well-known, homology modeling could be employed to predict its interaction with other, less-characterized kinases that share structural similarity with its known targets. This could help in identifying potential off-target effects or new therapeutic indications.

Predicting Novel Targets for the N-Acetyl Aniline Analog: Homology modeling would be a valuable tool to build 3D models of kinases for which experimental structures are not available. By docking the N-Acetyl Aniline Analog into these homology models, researchers could predict its potential to inhibit a wider range of kinases, thereby anticipating its polypharmacological profile.

Molecular Dynamics Simulations for Ligand-Target Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the kinetics of binding and unbinding.

MD simulations have been utilized to study the solvent effect on the crystal morphology of Nintedanib Esylate. researchgate.netresearchgate.net These simulations can also be applied to understand the stability of the Nintedanib-kinase complex by analyzing the conformational changes and intermolecular interactions over time.

For the N-Acetyl Aniline Analog, MD simulations would be crucial to assess the stability of its complex with target kinases. By simulating the behavior of the complex in a solvated environment, researchers can calculate the binding free energy and analyze the residence time of the analog in the active site. These parameters are critical for predicting the duration of its inhibitory effect.

| Simulation Parameter | Nintedanib (Hypothetical) | N-Acetyl Aniline Analog (Predicted) |

| RMSD of Ligand | Stable within the binding pocket | Potentially higher fluctuations indicating lower stability |

| Key Hydrogen Bond Occupancy | High and consistent | May be altered, with some bonds strengthened and others weakened |

| Binding Free Energy (kcal/mol) | -10.5 | -9.8 (indicative of slightly weaker binding) |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential 3D features of a ligand that are responsible for its biological activity.

A pharmacophore model for Nintedanib would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation. This model could then be used to screen large compound libraries to identify novel molecules with the potential to act as kinase inhibitors.

For the N-Acetyl Aniline Analog, a new pharmacophore model could be developed based on its specific interactions with target kinases. This model would likely share some features with the Nintedanib pharmacophore but might also include unique features contributed by the N-acetyl group. This new model could then be used in virtual screening campaigns to discover other compounds with a similar mechanism of action, potentially leading to the development of new therapeutic agents.

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Studies in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species (e.g., rodents, canines)

Preclinical studies in mice, rats, and monkeys have been instrumental in characterizing the ADME profile of Nintedanib (B1663095), offering insights into the expected behavior of its N-Acetyl Aniline (B41778) Analog. nih.gov

Oral Bioavailability and Route of Administration Studies

Nintedanib exhibits low oral bioavailability, which is a key characteristic noted in preclinical and clinical studies. fda.govnih.govnih.gov In healthy human volunteers, the absolute oral bioavailability was found to be approximately 4.7%. fda.govnih.gov This low bioavailability is attributed to significant first-pass metabolism and the effects of drug transporters. fda.govnih.gov Studies in rats have explored methods to improve oral absorption, such as the development of solid lipid nanoparticles (NIN-SLN), which demonstrated a 2.87-fold increase in the bioavailability of Nintedanib compared to the drug alone. pharmaexcipients.com Another approach using a self-microemulsifying drug delivery system (SMEDDS) also showed potential for enhancing the absorption and bioavailability of Nintedanib. nih.gov

Maximum plasma concentrations of Nintedanib are typically reached between 2 to 4 hours after oral administration. nih.govfda.govnih.gov The N-Acetyl Aniline Analog of Nintedanib is a derivative that incorporates structural modifications intended to enhance pharmacokinetic properties. It is hypothesized that the acetylation of the aniline group could improve metabolic stability.

Tissue Distribution and Accumulation Profiles

Following administration, Nintedanib is widely and rapidly distributed into tissues. nih.govfda.gov In rats, studies with radiolabelled Nintedanib showed homogenous distribution into peripheral tissues, with the notable exception of the central nervous system (CNS), suggesting an inability to cross the blood-brain barrier. fda.govnih.gov The apparent steady-state volume of distribution (Vss) was estimated to be high at 1050 L, indicating extensive tissue uptake. fda.govnih.gov Repeated oral dosing in rats did not show significant accumulation. nih.gov

Metabolic Pathway Elucidation (e.g., hydrolytic cleavage, glucuronidation)

The primary metabolic pathway for Nintedanib is through hydrolytic cleavage by esterases, which results in the formation of its main metabolite, a free acid moiety known as BIBF 1202. nih.govfda.govnih.gov This metabolite then undergoes glucuronidation by UGT enzymes, specifically UGT 1A1, UGT 1A7, UGT 1A8, and UGT 1A10. nih.govnih.gov Cytochrome P450 (CYP) enzymes play a minor role in the metabolism of Nintedanib, with CYP3A4 being responsible for a small fraction of its demethylation. nih.govresearchgate.net The N-acetyl group in the Nintedanib N-Acetyl Aniline Analog is thought to enhance metabolic stability compared to unprotected anilines, potentially altering its interaction with metabolic enzymes.

Elimination Routes and Excretion Balance

The elimination of Nintedanib and its metabolites occurs predominantly through fecal and biliary excretion. nih.gov Following a single oral dose of radiolabelled Nintedanib, approximately 93.4% of the dose was recovered in the feces. nih.govfda.gov Renal excretion plays a very minor role, with less than 1% of the drug-related radioactivity being eliminated in the urine. nih.govfda.govnih.gov The terminal elimination half-life of Nintedanib is estimated to be between 10 and 15 hours. nih.govfda.govnih.gov

Plasma Protein Binding Analysis

Nintedanib exhibits high plasma protein binding in various species. In vitro studies showed that the bound fraction in human plasma is 97.8%. fda.govnih.gov In preclinical species, the mean plasma protein binding was greater than 97% in mice and rats and between 91-93% in monkeys. nih.gov Albumin has been identified as the major binding protein. nih.govnih.gov

Table 1: Preclinical Plasma Protein Binding of Nintedanib

| Species | Mean Plasma Protein Binding |

|---|---|

| Mice | >97% nih.gov |

| Rats | >97% nih.gov |

| Monkeys | 91-93% nih.gov |

In Vivo Pharmacodynamic Biomarker Assessment

In preclinical models, Nintedanib has demonstrated significant anti-inflammatory and antifibrotic effects. In a mouse model of rheumatoid arthritis-associated interstitial lung disease, Nintedanib significantly reduced lung collagen levels. nih.gov It also showed anti-inflammatory effects by reducing lymphocyte and neutrophil counts in bronchoalveolar lavage fluid, decreasing inflammatory cytokines, and lessening inflammation and granuloma formation in lung tissue. nih.gov Furthermore, studies have shown that Nintedanib can induce mesenchymal-to-epithelial transition (MET) and reduce subretinal fibrosis through metabolic reprogramming. mdpi.com In the context of pulmonary fibrosis, dysregulated glycerophospholipid metabolism has been observed, and certain lipids have been identified as being associated with the effects of Nintedanib therapy. nih.gov While these findings relate to the parent compound, specific in vivo pharmacodynamic biomarker assessments for the this compound are not detailed in the available literature.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Nintedanib |

| This compound |

| BIBF 1202 |

| BIBF 1202 glucuronide |

| Pirfenidone |

| N-acetylcysteine (NAC) |

| BIBF 1000 |

Target Engagement Studies in Animal Tissues (e.g., receptor phosphorylation)

There is no available information from the search results regarding in vivo target engagement studies for the this compound. While the parent compound, Nintedanib, has been shown to inhibit vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) phosphorylation, similar studies specifically characterizing the activity of its N-Acetyl Aniline Analog in animal tissues have not been publicly documented. d-nb.inforesearchgate.net

Modulation of Downstream Signaling Pathways

No data exists in the search results detailing the effects of the this compound on downstream signaling pathways. Research on Nintedanib demonstrates its ability to modulate pathways such as the PI3K/Akt/mTOR pathway and inhibit substrates like FRS2α, which is downstream of FGFR. nih.govnih.gov However, corresponding investigations into the modulatory effects of the N-Acetyl Aniline Analog are absent from the available literature.

Efficacy Studies in Animal Models of Disease (e.g., fibrosis models, oncology models)

Comprehensive efficacy studies for the this compound in established animal models of disease are not found in the provided search results. The subsequent sections confirm the absence of data in specific disease models.

Bleomycin-Induced Pulmonary Fibrosis Models

There are no published studies on the efficacy of the this compound in bleomycin-induced pulmonary fibrosis models. In contrast, Nintedanib has been extensively studied in these models, where it has been shown to reduce fibrosis, inflammation, and the accumulation of fibrocytes in the lungs. nih.govnih.govresearchgate.netmdpi.com

Other Fibrotic Disease Models (e.g., systemic sclerosis, liver fibrosis)

Investigations into the therapeutic effects of the this compound in other fibrotic disease models, such as those for systemic sclerosis or liver fibrosis, have not been reported in the searched literature. Studies on Nintedanib have demonstrated its potent anti-fibrotic effects in mouse models of systemic sclerosis and in carbon tetrachloride (CCL4)-induced models of liver fibrosis. nih.govnih.govnih.gov

Xenograft or Syngeneic Tumor Models (for mechanistic studies in oncology context)

There is no available data from the search results on the use of the this compound in xenograft or syngeneic tumor models for mechanistic or efficacy studies. The parent compound, Nintedanib, has demonstrated significant antitumor activity in various xenograft models, including those for gastrointestinal stromal tumors (GISTs) and colorectal cancer, where it inhibits tumor growth and angiogenesis. nih.govresearchgate.netnih.gov

Histopathological and Biochemical Endpoint Analysis in Animal Models

Information regarding the histopathological and biochemical endpoint analysis of this compound in preclinical animal models is not available in published scientific literature.

Molecular Mechanisms and Target Engagement of Nintedanib N Acetyl Aniline Analog

Detailed Investigation of Kinase Inhibition Spectrum and Specificity

Nintedanib (B1663095) is characterized as a potent, orally available "triple angiokinase inhibitor," simultaneously targeting the receptor tyrosine kinases (RTKs) centrally involved in angiogenesis and fibrosis. axonmedchem.comnih.govbohrium.com Its primary mechanism involves competitively binding to the intracellular adenosine (B11128) triphosphate (ATP) binding pocket of these receptors, which blocks autophosphorylation and subsequent downstream signaling cascades. nih.govboehringer-ingelheim.com

Detailed research has quantified the inhibitory concentrations (IC₅₀) of nintedanib against a range of kinases, highlighting its potent and somewhat balanced profile.

| Kinase Target Family | Specific Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| VEGFR | VEGFR-1 | 34 | axonmedchem.com |

| VEGFR-2 | 21 | axonmedchem.com | |

| VEGFR-3 | 13 | axonmedchem.com | |

| FGFR | FGFR-1 | 69 | axonmedchem.com |

| FGFR-2 | 37 | axonmedchem.com | |

| FGFR-3 | 108 | axonmedchem.com | |

| PDGFR | PDGFR-α | 59 | axonmedchem.com |

| PDGFR-β | 65 | axonmedchem.com | |

| Src Family / Other | Lck | 16 | axonmedchem.com |

| FLT-3 | 26 | axonmedchem.com | |

| Src | 156 | axonmedchem.com | |

| Lyn | 195 | axonmedchem.com |

Interaction with Angiogenic and Fibrotic Signaling Pathways (e.g., VEGFR, FGFR, PDGFR, Src, Lck, Lyn, FLT3)

Nintedanib exerts its effects by disrupting key signaling pathways that drive angiogenesis (the formation of new blood vessels) and fibrosis (the scarring of tissue). nih.govnih.gov Its primary targets are the vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). nih.govnih.govinoncology.es By inhibiting these receptor tyrosine kinases, nintedanib effectively blocks the signaling cascades that promote the proliferation, migration, and survival of endothelial cells, pericytes, and smooth muscle cells, all of which are crucial for creating new vasculature. cancer-research-network.comnih.gov

The PDGF and FGF signaling pathways are also fundamental to the pathogenesis of fibrosis. nih.gov These growth factors stimulate the activation and proliferation of fibroblasts, the primary cells responsible for depositing fibrotic tissue. nih.gov Nintedanib's inhibition of PDGFR and FGFR directly interferes with these pro-fibrotic signals. bohrium.comnih.gov Furthermore, nintedanib has been shown to indirectly inhibit the potent pro-fibrotic signaling of Transforming Growth Factor-β (TGF-β), a master regulator of fibrosis. nih.govnih.gov

Beyond these core pathways, nintedanib also targets several non-receptor tyrosine kinases. Its inhibition of Src, Lck, and Lyn has been documented, with the blockade of the Src pathway specifically implicated in reducing lung fibrosis. nih.govdrugbank.com The compound also potently inhibits FLT3, a receptor tyrosine kinase often involved in hematological malignancies but also expressed on other cell types. axonmedchem.comnih.gov This multi-targeted approach allows nintedanib to interfere with a broad spectrum of pathological processes contributing to both angiogenesis and fibrosis. nih.gov

Cellular Effects on Fibroblast Activation and Proliferation

A central mechanism of nintedanib's antifibrotic action is its direct impact on fibroblasts, the key effector cells in fibrotic diseases. nih.govnih.gov In preclinical studies, nintedanib has been shown to potently inhibit the fundamental processes that characterize fibroblast activation. nih.govavancesenfibrosispulmonar.com

Specifically, nintedanib demonstrates the following cellular effects:

Inhibition of Proliferation: Nintedanib effectively blocks the proliferation of fibroblasts stimulated by mitogens such as Platelet-Derived Growth Factor (PDGF) and those present in serum. nih.govnih.gov This antiproliferative effect has been observed in fibroblasts from various sources, including normal lungs, lungs with idiopathic pulmonary fibrosis (IPF), and skin from individuals with systemic sclerosis. nih.govnih.gov Studies have shown that nintedanib can induce an early growth arrest in fibroblasts. nih.gov

Inhibition of Migration: The migration of fibroblasts to sites of injury is a critical step in wound healing and fibrogenesis. Nintedanib has been shown to reduce the migratory capacity of fibroblasts in response to pro-fibrotic stimuli. nih.govavancesenfibrosispulmonar.com

Inhibition of Myofibroblast Differentiation: The transformation of fibroblasts into myofibroblasts, which are highly contractile and produce large amounts of extracellular matrix, is a hallmark of active fibrosis. Nintedanib inhibits this differentiation process, which is often induced by TGF-β1. nih.govnih.govnih.gov This is evidenced by the reduced expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts. nih.gov

These inhibitory effects on fibroblast proliferation, migration, and differentiation collectively reduce the population of activated fibroblasts and their capacity to deposit excessive scar tissue. nih.govnih.gov

Modulation of Extracellular Matrix Remodeling Processes

The excessive deposition and remodeling of the extracellular matrix (ECM) by activated fibroblasts (myofibroblasts) is the defining characteristic of fibrosis. Nintedanib has been shown to directly modulate these processes by reducing the production of key ECM components. nih.gov

In studies using fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IPF), nintedanib treatment led to a significant, dose-dependent downregulation of major ECM proteins. nih.govfirstwordpharma.com Specifically, research has demonstrated that nintedanib decreases the protein and messenger RNA (mRNA) expression of fibronectin and collagen 1a1, two of the most important structural components of fibrotic lesions. nih.govfirstwordpharma.com

By inhibiting both the differentiation of fibroblasts into matrix-producing myofibroblasts and the synthesis of ECM proteins by these cells, nintedanib directly interferes with the pathological accumulation of scar tissue that leads to organ dysfunction. nih.govnih.gov

Role in Inhibiting Fibrosis-Related Gene Expression and Protein Production

Nintedanib's antifibrotic effects are underpinned by its ability to modulate the expression of genes and the production of proteins that are critical to the fibrotic process. Research has shown that nintedanib treatment leads to a significant downregulation of pro-fibrotic markers at both the mRNA and protein levels. nih.govfirstwordpharma.com

Key findings include:

Decreased ECM Gene and Protein Expression: As noted previously, nintedanib effectively reduces the expression of genes coding for ECM proteins like fibronectin and collagen 1a1 in fibroblasts from patients with IPF. nih.gov This leads to a corresponding decrease in the production and deposition of these proteins.

Inhibition of Myofibroblast Marker Expression: The drug inhibits the TGF-β1-induced expression of α-smooth muscle actin (α-SMA), a defining protein of the myofibroblast phenotype. nih.gov

Systematic Gene Expression Changes: A broader investigation using next-generation sequencing on IPF fibroblasts treated with nintedanib identified a significant number of differentially expressed genes. mdpi.com The analysis revealed that many of the downregulated genes were involved in pathways related to the cell cycle, which aligns with the drug's known antiproliferative effects. mdpi.com This research also suggested that nintedanib may suppress the proliferation of IPF fibroblasts by downregulating genes such as DDX11 and E2F1. mdpi.com

These findings demonstrate that nintedanib's mechanism involves a comprehensive suppression of the genetic and protein synthesis programs that drive fibroblast activation and ECM accumulation. nih.govmdpi.com

| Gene | Reported Effect of Nintedanib | Potential Functional Consequence | Reference |

|---|---|---|---|

| Collagen 1a1 (COL1A1) | Downregulated | Decreased collagen deposition | nih.gov |

| Fibronectin (FN1) | Downregulated | Decreased ECM deposition | nih.gov |

| α-Smooth Muscle Actin (ACTA2) | Downregulated | Inhibition of myofibroblast differentiation | nih.gov |

| DDX11 | Downregulated | Suppression of fibroblast proliferation | mdpi.com |

| E2F1 | Downregulated | Suppression of fibroblast proliferation | mdpi.com |

| PLXNA4 | Downregulated | Potential decrease in angiogenesis | mdpi.com |

Potential Impact on Inflammation and Immune Response in Preclinical Models

In a mouse model of experimental asthma, oral administration of nintedanib led to a dose-dependent reduction in airway hyper-responsiveness and airway inflammation. nih.gov This was evidenced by decreased inflammatory cell counts in bronchoalveolar lavage fluid (BALF) and lower concentrations of Th2 cytokines. nih.gov The treatment also reduced the expression of TGF-β1. nih.gov

In a model of carbon tetrachloride-induced liver fibrosis, nintedanib treatment, both preventively and therapeutically, reduced hepatic injury, inflammation, and fibrosis. nih.govresearchgate.net Specifically, it significantly lowered hepatic levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.gov Further studies in models of lung injury also showed that nintedanib could reduce lymphocyte counts in BALF and diminish IL-1β levels in lung tissue. nih.gov These anti-inflammatory and immunomodulatory effects likely complement its primary antifibrotic actions. nih.govresearchgate.net

Analytical Methodologies for Research Purposes

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the separation and quantification of Nintedanib (B1663095) and its related compounds, including the N-Acetyl Aniline (B41778) Analog, in biological matrices. These methods are essential for pharmacokinetic (PK) studies, enabling the determination of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

A sensitive and rapid UPLC-MS/MS method has been developed for the determination of Nintedanib in mouse plasma, a technique that can be adapted for its N-Acetyl Aniline Analog. researchgate.net This method often involves a simple protein precipitation step for sample preparation, using a solvent like acetonitrile (B52724). researchgate.net The chromatographic separation is typically achieved on a reverse-phase column, such as an Acquity UPLC BEH C18 column, using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier like formic acid to ensure proper ionization. researchgate.netnih.gov

A validated LC-MS/MS method for quantifying Nintedanib in human plasma utilizes a pentafluorophenyl (PFP) reversed-phase column with an isocratic elution of acetonitrile and ammonium (B1175870) formate (B1220265) buffer. bioline.org.br The use of an internal standard is crucial for accurate quantification, with compounds like diazepam being employed for this purpose. nih.gov The detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov For Nintedanib, a common transition monitored is m/z 540.3→113.1. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for Analysis in Biological Matrices

| Parameter | Typical Conditions |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) researchgate.net or Pentafluorophenyl (PFP) reversed-phase column (50 × 2 mm, 3µm) bioline.org.br |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) nih.gov or Acetonitrile-water (60:40, v/v) with 0.01 M ammonium formate buffer (pH 4.2) (isocratic) bioline.org.br |

| Flow Rate | 0.30 mL/min nih.gov to 0.40 mL/min researchgate.net |

| Sample Preparation | Protein precipitation with acetonitrile researchgate.net or Solid-phase extraction roswellpark.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

Spectroscopic Methods for Structural Elucidation

The structural elucidation of newly synthesized analogs or identified impurities like the Nintedanib N-Acetyl Aniline Analog relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, allow for the precise assignment of the structure. While specific NMR data for the N-Acetyl Aniline Analog is not publicly available, the elucidation of Nintedanib's structure was achieved through a combination of spectroscopic methods including NMR. europa.eu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the analog. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural motifs within the molecule, aiding in its definitive identification. sciforum.net

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups. For the this compound, characteristic absorption bands for the amide, ester, and aromatic functionalities would be expected.

X-ray Crystallography: When a suitable single crystal of the analog can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule.

Development of Bioanalytical Methods for Preclinical Studies

The development of robust bioanalytical methods is a prerequisite for conducting preclinical studies of the this compound. These methods are essential for quantifying the analog in various biological samples, such as plasma, urine, and tissue homogenates, to assess its pharmacokinetic and metabolic profile.

The development process typically follows the guidelines set by regulatory agencies and involves:

Method Development: This includes the optimization of chromatographic conditions, mass spectrometric parameters, and sample extraction procedures to achieve the desired sensitivity, selectivity, accuracy, and precision.

Method Validation: The developed method is then rigorously validated according to international guidelines (e.g., ICH M10) for parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effects. wisdomlib.org

Application to Preclinical Samples: Once validated, the method can be applied to the analysis of samples from preclinical pharmacokinetic and toxicology studies.

The bioanalytical methods developed for Nintedanib and its primary metabolite, BIBF 1202, serve as a strong foundation for developing methods for the N-Acetyl Aniline Analog. nih.govfda.gov These methods often utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration prior to LC-MS/MS analysis. roswellpark.org

Impurity Profiling for Research Grade Synthesis

The this compound is a known impurity that can arise during the synthesis of Nintedanib. researchgate.netwisdomlib.orgsynthinkchemicals.com Therefore, its identification and quantification are crucial aspects of impurity profiling for research-grade synthesis of the parent drug. Impurity profiling ensures the quality and consistency of the synthesized Nintedanib.

Reference standards of the this compound are commercially available and play a vital role in:

Method Development and Validation: Used to develop and validate analytical methods for the detection and quantification of this specific impurity. synthinkchemicals.comsynzeal.com

Impurity Identification: Helps in confirming the identity of unknown peaks in chromatograms of Nintedanib samples. synthinkchemicals.com

Quality Control: Employed as a standard in routine quality control testing to ensure that the level of this impurity in synthesized batches of Nintedanib is within acceptable limits. synzeal.com

The presence of this analog and other related substances is monitored using stability-indicating HPLC methods, which are designed to separate the main compound from all potential degradation products and process-related impurities. wisdomlib.orgresearchgate.net

Table 2: Chemical Identity of this compound

| Property | Value |

|---|---|

| Chemical Name | (3Z)-1H-Indole-6-carboxylic acid, 3-[[[4-(acetylmethylamino)phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-, methyl ester synthinkchemicals.com |

| CAS Number | 1139458-48-2 synthinkchemicals.com |

| Molecular Formula | C₂₆H₂₃N₃O₄ synthinkchemicals.com |

| Molecular Weight | 441.48 g/mol synthinkchemicals.com |

| Category | Impurity, Reference Standard synthinkchemicals.com |

Theoretical Perspectives and Future Research Directions

Comparative Analysis with Nintedanib (B1663095) and Other Known Kinase Inhibitors in Preclinical Settings

A crucial first step in the preclinical evaluation of the Nintedanib N-Acetyl Aniline (B41778) Analog would be a comprehensive comparative analysis against its parent compound, Nintedanib, and other relevant kinase inhibitors. This analysis would aim to elucidate potential differences in potency, selectivity, and pharmacokinetic properties.

The introduction of an N-acetyl group to the aniline moiety of Nintedanib is hypothesized to modulate its physicochemical properties. N-acetylation is a common metabolic pathway that can influence a drug's solubility, stability, and interaction with metabolizing enzymes. youtube.com For instance, the acetylation of certain drugs can alter their pharmacokinetic profiles, affecting their absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.govnih.govresearchgate.net In the case of the Nintedanib analog, the acetyl group could potentially enhance its metabolic stability compared to the unprotected aniline, which may be susceptible to enzymatic degradation.

Preclinical studies should therefore focus on in vitro kinase inhibition assays to compare the inhibitory activity of the analog against the same panel of kinases targeted by Nintedanib, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). acs.org It would be critical to determine if the N-acetylation affects the binding affinity and inhibitory concentration (IC50) values for these primary targets. Furthermore, a broader kinase panel screening would be essential to assess if the modification alters the selectivity profile, potentially reducing off-target effects, a common challenge in TKI development. acs.orgacs.org

The following table outlines a theoretical comparison that would need to be validated through preclinical testing:

| Feature | Nintedanib | Nintedanib N-Acetyl Aniline Analog (Hypothesized) | Rationale for Hypothesis |

| Target Kinases | VEGFR, FGFR, PDGFR | VEGFR, FGFR, PDGFR | Core pharmacophore remains unchanged. |

| Potency (IC50) | Nanomolar range for target kinases | Potentially similar or slightly altered | Acetyl group may subtly influence binding pocket interactions. |

| Selectivity | Multi-targeted | Potentially improved | N-acetylation could reduce off-target kinase interactions. |

| Metabolic Stability | Subject to metabolism | Potentially enhanced | Acetylation may protect the aniline group from enzymatic degradation. |

| Aqueous Solubility | Low | Potentially altered | The acetyl group can influence the molecule's polarity. |

Potential for Combination Preclinical Therapies

Combination therapies are a cornerstone of modern oncology, often employed to overcome drug resistance and enhance therapeutic efficacy. nih.gov Nintedanib is already being investigated in combination with chemotherapy and other targeted agents. researchgate.net The this compound, with its potentially improved properties, could be a prime candidate for novel combination strategies in preclinical models.

Preclinical studies should explore the synergistic, additive, or antagonistic effects of combining the analog with other anticancer agents. For instance, combining the analog with immune checkpoint inhibitors could be a promising avenue, as TKIs have been shown to modulate the tumor microenvironment and enhance anti-tumor immune responses. nih.govnih.gov Additionally, combinations with inhibitors of parallel signaling pathways could be investigated to tackle resistance mechanisms. nih.gov

Preclinical models for these studies would include co-cultures of cancer cells and immune cells, as well as in vivo tumor models in immunocompetent mice to assess the impact on the tumor microenvironment.

Exploration of Novel Therapeutic Applications Beyond Current Nintedanib Indications in Preclinical Models

Nintedanib is approved for idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC). nih.gov The potentially altered pharmacokinetic and pharmacodynamic profile of the N-Acetyl Aniline Analog could open doors for its application in other diseases.

Preclinical investigations should not be limited to the current indications of Nintedanib. For example, given the role of the targeted kinases in angiogenesis and fibrosis, the analog could be tested in preclinical models of other fibrotic diseases or cancers where these pathways are implicated. nih.govmdpi.com This could include liver fibrosis, kidney fibrosis, or other solid tumors. The development of specific preclinical models for these diseases would be paramount to accurately assess the analog's therapeutic potential.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To thoroughly understand the mechanism of action and potential advantages of the this compound, the development and utilization of advanced preclinical models are essential.

In Vitro Models:

3D Spheroid and Organoid Cultures: These models more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures and can provide more predictive data on drug efficacy and penetration. youtube.com

Patient-Derived Cell Lines and Organoids: Utilizing cells derived directly from patient tumors can help in assessing the analog's activity in a more clinically relevant context and could aid in identifying potential biomarkers of response. ashpublications.org

In Vitro PK/PD Modeling: These models can help to simulate and predict the time course of drug effects in cell lines, providing insights into optimal dosing schedules for in vivo studies. nih.gov

In Vivo Models:

Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is implanted into immunodeficient mice, are considered highly predictive of clinical outcomes and would be invaluable for testing the analog's efficacy.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations can provide insights into the analog's efficacy in the context of a fully intact immune system and natural tumor progression.

In Vivo Imaging Techniques: Advanced imaging techniques can be used to non-invasively monitor tumor growth, angiogenesis, and target engagement in real-time within living animals, providing dynamic information on the drug's effects. aacrjournals.orgmdpi.com

Design of Next-Generation Nintedanib Analogs with Improved Properties

The this compound can be viewed as a stepping stone in the development of next-generation TKIs. The insights gained from its preclinical evaluation can inform the rational design of even more refined analogs.

Future design strategies could focus on:

Optimizing the Acetyl Group: Exploring different acyl groups to fine-tune the pharmacokinetic and pharmacodynamic properties.

Modifying Other Parts of the Molecule: Introducing further modifications to the Nintedanib scaffold to enhance selectivity, overcome potential resistance mutations, or improve physical properties. acs.orgresearchgate.netgoogle.comgoogle.com

Developing Dual-Targeting Conjugates: Designing molecules that covalently link the Nintedanib analog to another pharmacophore to target multiple pathways simultaneously. nih.gov

Structure-activity relationship (SAR) studies will be crucial in this iterative design process, guiding the synthesis of new compounds with superior therapeutic potential.

Academic Challenges and Opportunities in Developing Tyrosine Kinase Inhibitors

The development of TKIs, including novel analogs like the this compound, presents both significant challenges and exciting opportunities for the academic research community.

Challenges:

Acquired Resistance: A major hurdle in TKI therapy is the development of resistance, often through mutations in the target kinase or activation of bypass signaling pathways. acs.orgnih.gov

Off-Target Effects and Toxicity: Many TKIs inhibit multiple kinases, which can lead to a range of side effects. nih.gov

Predictive Biomarkers: Identifying patients who are most likely to respond to a specific TKI remains a significant challenge.

Opportunities:

Rational Drug Design: Advances in structural biology and computational modeling are enabling the more rational design of highly selective and potent TKIs.

Understanding Resistance Mechanisms: Academic research plays a crucial role in elucidating the complex mechanisms of TKI resistance, which is essential for developing strategies to overcome it.

Exploring Novel Combinations: Academic labs are well-positioned to explore innovative combination therapies in preclinical models. nih.gov

Developing Advanced Models: The creation of more sophisticated and predictive preclinical models is a key area of academic contribution. youtube.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.